2-(4-Bromophenyl)quinoline-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds related to 2-(4-Bromophenyl)quinoline-4-carboxylic acid, can be achieved through several methods. Notably, the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate leads to the formation of 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones, which upon bromination and subsequent reactions, yield various quinoline derivatives (Klásek et al., 2003). Another approach involves the Buchwald–Hartwig amination starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure and properties of quinoline derivatives have been characterized using various spectroscopic methods. For example, the molecular structure, FT-IR, FT-Raman, and other spectroscopic analyses of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid provide insights into the charge transfer within the molecule, its stability, and interactions arising from hyper-conjugative interactions and charge delocalization (Ulahannan et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclization, halogenation, and coupling reactions, to yield a plethora of structurally diverse compounds. For instance, the bromination of quinoline derivatives leads to the formation of bromo derivatives, which can undergo further reactions to yield complex quinoline-based structures (Janz et al., 2009).
Physical Properties Analysis
Quinoline derivatives exhibit interesting photophysical properties, making them suitable for applications in materials science, such as organic light-emitting diodes. The synthesis and photoluminescent properties of quinoline derivatives containing a biphenyl group and an α, β-diarylacrylonitrile unit have been explored, demonstrating their potential in emitting blue to green fluorescence (Li et al., 2011).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as reactivity, stability, and interactions with biological molecules, have been a subject of extensive research. For example, molecular docking studies of certain quinoline derivatives suggest potential inhibitory activity against specific proteins, indicating their relevance in medicinal chemistry (Ulahannan et al., 2015).
Scientific Research Applications
Cytotoxic Activity Against Cancer Cell Lines : A study by Soural et al. (2006) found that substituted 3-hydroxy-2-phenyl-4(1H)-quinolinones-7-carboxylic acids show cytotoxic activity against cancer cell lines, suggesting a potential structure-activity relationship (Soural et al., 2006).
Formation of Supramolecular Architectures : Gao et al. (2014) reported that 2-methylquinoline/quinoline and carboxylic acids form noncovalent weak interactions, leading to 1D-3D supramolecular architectures with diverse functionalities (Gao et al., 2014).
Biomedical and Pharmaceutical Applications : Druzhinina et al. (2004) synthesized new PCA-PGMA graft copolymer derivatives with 2-(4-aminophenyl)quinoline-4-carboxylic acid fragments, offering potential applications in biomedical and pharmaceutical fields (Druzhinina et al., 2004).
Antimicrobial Activity : Bhatt and Agrawal (2010) conducted microwave-irradiated synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, which showed antimicrobial activity against a broad spectrum of microorganisms (Bhatt & Agrawal, 2010).
Fluorescent Behavior and Antibacterial Activities : Lei et al. (2014) synthesized Cd(II) complexes from 2-phenylquinoline derivatives, which exhibited fluorescent behavior and antibacterial activities against various bacteria (Lei et al., 2014).
Antitubercular Activity : A study by Li et al. (2019) showed that newly synthesized compounds from 2,4-bis(halomethyl)quinoline have promising anti-tubercular activity comparable to rifampicin, making them candidates for further investigation (Li et al., 2019).
Detection of Drugs and Metabolites : Munns et al. (1988) presented a method for derivatization and determination of carboxylic acids in high-performance liquid chromatography, useful for detecting drugs and metabolites with carboxylic acid groups (Munns et al., 1988).
Future Directions
The future directions for the research and development of 2-(4-Bromophenyl)quinoline-4-carboxylic acid could involve its potential use as an antimicrobial agent, as suggested by the study on its derivative, 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide . Further studies could also explore its potential applications in other areas of medicinal chemistry .
properties
IUPAC Name |
2-(4-bromophenyl)quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUYPXDMAWIMOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282374 | |
Record name | 2-(4-bromophenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)quinoline-4-carboxylic acid | |
CAS RN |
103914-52-9 | |
Record name | 2-(4-bromophenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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